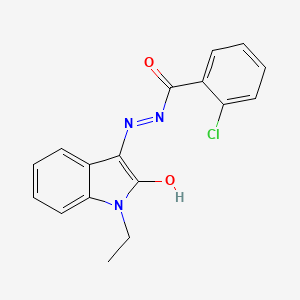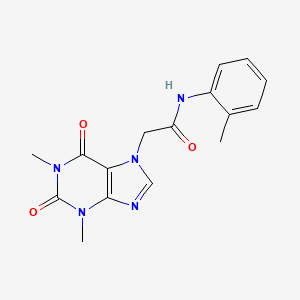![molecular formula C16H16N2O2 B5778836 N-[2-(aminocarbonyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5778836.png)
N-[2-(aminocarbonyl)phenyl]-2,4-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(aminocarbonyl)phenyl]-2,4-dimethylbenzamide, commonly known as N-(2-carboxyphenyl)-2,4-dimethyl-3-oxo-2,3-dihydro-1H-pyridine-6-carboxamide (CMPD1), is a small molecule inhibitor that has gained significant attention in the field of drug discovery. It has been found to inhibit the activity of several enzymes, including the protein kinases and the proteases, making it a potential therapeutic agent for various diseases.
Mecanismo De Acción
N-[2-(aminocarbonyl)phenyl]-2,4-dimethylbenzamide exerts its inhibitory effects by binding to the active site of the target enzyme, thereby preventing its activity. It has been found to be a potent inhibitor of several protein kinases, including the cyclin-dependent kinases (CDKs) and the glycogen synthase kinase-3 (GSK-3), which are involved in the regulation of cell cycle progression and cell survival.
Biochemical and Physiological Effects
N-[2-(aminocarbonyl)phenyl]-2,4-dimethylbenzamide has been found to exhibit several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation. It has also been found to modulate the activity of several signaling pathways, including the Wnt/β-catenin pathway, which is involved in the regulation of cell proliferation and differentiation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(aminocarbonyl)phenyl]-2,4-dimethylbenzamide has several advantages for laboratory experiments, including its small size, high potency, and selectivity for specific enzymes. However, it also has some limitations, including its potential toxicity and the need for further optimization to improve its pharmacokinetic properties.
Direcciones Futuras
There are several future directions for the research on N-[2-(aminocarbonyl)phenyl]-2,4-dimethylbenzamide, including the identification of its specific targets and the development of more potent and selective inhibitors. Additionally, the potential therapeutic applications of N-[2-(aminocarbonyl)phenyl]-2,4-dimethylbenzamide in various diseases, including cancer and inflammation, need to be further explored. Finally, the optimization of its pharmacokinetic properties and the development of more effective delivery systems are also important areas of future research.
Métodos De Síntesis
N-[2-(aminocarbonyl)phenyl]-2,4-dimethylbenzamide can be synthesized using several methods, including the reaction between 2,4-dimethylbenzoic acid and 2-aminobenzoyl chloride in the presence of triethylamine. The resulting product is then treated with acetic anhydride to form the final product. Other methods involve the use of 2,4-dimethylbenzoyl chloride and 2-aminobenzoic acid, which are reacted in the presence of triethylamine and dichloromethane.
Aplicaciones Científicas De Investigación
N-[2-(aminocarbonyl)phenyl]-2,4-dimethylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been found to inhibit the activity of several enzymes, including the protein kinases and the proteases, which are involved in the regulation of various cellular processes.
Propiedades
IUPAC Name |
N-(2-carbamoylphenyl)-2,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-10-7-8-12(11(2)9-10)16(20)18-14-6-4-3-5-13(14)15(17)19/h3-9H,1-2H3,(H2,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSCOKABPYAMQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-carbamoylphenyl)-2,4-dimethylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(4-methylphenyl)sulfonyl]-2-phenoxyacetohydrazide](/img/structure/B5778755.png)


![N-(2,3-dimethylphenyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5778785.png)
![5-[(3,4-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5778792.png)

![2-(4-hydroxy-3-nitrophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5778806.png)
![N-[4-(aminosulfonyl)benzyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B5778820.png)
![2-fluoro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5778835.png)




![4-{[2,5-bis(methoxycarbonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5778875.png)